molecular formula C14H17N3O2 B6305725 1-Cbz (S)-3-(cyanomethyl)piperazine CAS No. 1242267-82-8

1-Cbz (S)-3-(cyanomethyl)piperazine

Cat. No. B6305725
CAS RN: 1242267-82-8
M. Wt: 259.30 g/mol
InChI Key: GJCDUDWKKCXBNB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Cbz (S)-3-(cyanomethyl)piperazine” is also known as "(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate fumaric acid salt" . It has a molecular formula of C18H21N3O6 and a molecular weight of 375.38 .


Synthesis Analysis

The synthesis of “1-Cbz (S)-3-(cyanomethyl)piperazine” involves the use of Cbz protection . The common conditions for Cbz protection include the use of Cbz-Cl (Benzyl Chloroformate) and Cbz-OSu (Benzyloxycarbonyl N-succinimide) .


Molecular Structure Analysis

The molecular structure of “1-Cbz (S)-3-(cyanomethyl)piperazine” can be represented by the InChI Key: CTOUWUYDDUSBQE-UHFFFAOYSA-O . The SMILES representation is O=C (OCC1=CC=CC=C1)N1CC [NH2+]CC1 .


Chemical Reactions Analysis

The chemical reactions involving “1-Cbz (S)-3-(cyanomethyl)piperazine” are typically associated with the protection and deprotection of the Cbz group . Common conditions for deprotection include the use of H2 + Pd/C and HCl (Hydrochloric Acid) .


Physical And Chemical Properties Analysis

“1-Cbz (S)-3-(cyanomethyl)piperazine” has a density of 1.1420g/mL and a refractive index of 1.548 . It has a boiling point of 158.0°C to 161.0°C at 1.4mmHg .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate”, also known as “1-CBZ (S)-3-(CYANOMETHYL)PIPERAZINE”. However, the available information does not provide a detailed analysis of specific applications in various fields. The search results primarily include product listings and purchasing options for this compound .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P301 + P312, P302 + P352, P304 + P340, P305 + P351 + P338 . The flash point is 113° .

properties

IUPAC Name

benzyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCDUDWKKCXBNB-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC#N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate

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